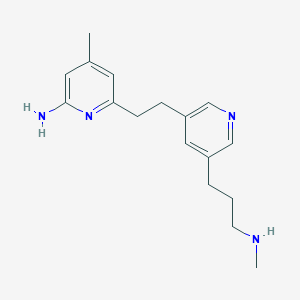
(Mercaptoethyl)ammonium hydrogen tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of cysteamine, which is a thiol-containing amino acid, and hydrogen tartrate, a salt of tartaric acid. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (mercaptoethyl)ammonium hydrogen tartrate typically involves the reaction of cysteamine with tartaric acid in an aqueous solution. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product. The reaction can be carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with precise control over reaction parameters such as temperature, pH, and reaction time. The process may also include purification steps to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
(Mercaptoethyl)ammonium hydrogen tartrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride can be used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed
Oxidation: : The oxidation of this compound can lead to the formation of disulfides and other oxidized derivatives.
Reduction: : Reduction reactions can produce thiol derivatives.
Substitution: : Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Mercaptoethyl)ammonium hydrogen tartrate is used in various scientific research applications, including:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for the preparation of other chemical compounds.
Biology: : It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: : It has potential therapeutic applications, including the treatment of certain metabolic disorders.
Industry: : It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism by which (mercaptoethyl)ammonium hydrogen tartrate exerts its effects involves its interaction with molecular targets and pathways. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and other biological processes.
類似化合物との比較
(Mercaptoethyl)ammonium hydrogen tartrate is similar to other thiol-containing compounds such as cysteine and N-acetylcysteine. it is unique in its ability to form stable salts with hydrogen tartrate, which can enhance its solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.
List of Similar Compounds
Cysteine
N-acetylcysteine
Homocysteine
Cysteamine
特性
分子式 |
C6H13NO6S |
|---|---|
分子量 |
227.24 g/mol |
IUPAC名 |
2-sulfanylethylazanium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 |
InChIキー |
NSKJTUFFDRENDM-UHFFFAOYSA-N |
正規SMILES |
C(CS)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-difluorophenyl)-2-[5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774197.png)

![(1S,2S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B10774222.png)
![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
![5-fluoro-2-[1-(5-fluoropyridin-2-yl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B10774234.png)


![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)



![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)

![4-[2-[[7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2-tritiophenol](/img/structure/B10774301.png)
